molecular formula C16H18N2O4 B5857063 methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate

methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate

Cat. No.: B5857063
M. Wt: 302.32 g/mol
InChI Key: LHWUGYBNVWIUOB-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate is a complex organic compound that features a benzoate ester linked to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate typically involves the reaction of 3-ethyl-5-methyl-4-isoxazolecarboxylic acid with 3-amino-4-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the carbonyl carbon, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid

Uniqueness

Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate is unique due to its specific substitution pattern on the benzoate and isoxazole rings, which imparts distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl 3-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-5-12-14(10(3)22-18-12)15(19)17-13-8-11(16(20)21-4)7-6-9(13)2/h6-8H,5H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWUGYBNVWIUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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